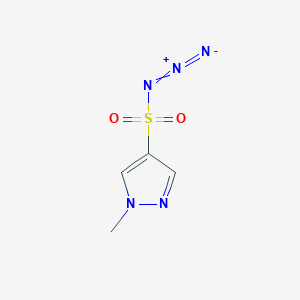
(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone
Descripción general
Descripción
“(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone” is an organic compound with the molecular formula C14H10F2O3S . It has a molecular weight of 296.29 . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
The compound (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone has been explored in scientific research for its potential in the synthesis of antimicrobial agents. For instance, Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting that modifications of the core structure can enhance its biological activity. The promising results from these derivatives highlight the potential of this compound as a precursor in the development of new antimicrobial agents Mallesha & Mohana, 2014.
Chemical Synthesis and Characterization
In the realm of chemical synthesis, Zheng Rui (2010) utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials to prepare (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a series of chemical reactions, including amidation and Friedel-Crafts acylation. This work not only demonstrates the feasibility of synthesizing derivatives of this compound but also provides insight into the structural characterization of such compounds, paving the way for further research into their potential applications Rui, 2010.
Material Science and Polymer Applications
In material science, the derivative of a similar difluoro aromatic ketone monomer was used by Shi et al. (2017) to prepare poly(arylene ether sulfone)s (PAES) containing multiple benzyl quaternary ammonium groups. These materials exhibited good hydroxide conductivity and alkaline stability, indicating the potential of this compound derivatives in the development of high-performance polymers for various applications, including energy and environmental technologies Shi et al., 2017.
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHVOXMBJFJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)

![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)


![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)
